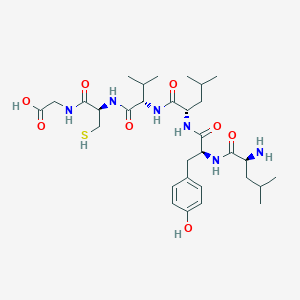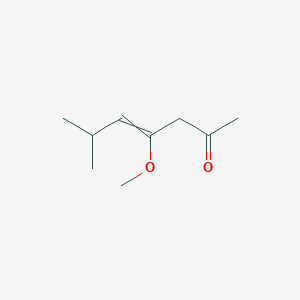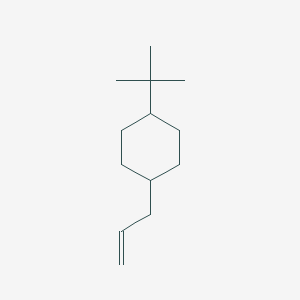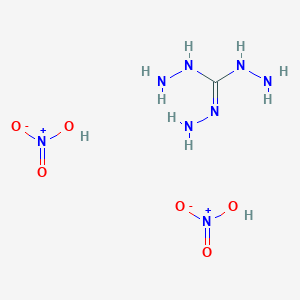
Nitric acid--hydrazinecarbohydrazonohydrazide (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) is a compound formed by the combination of nitric acid and hydrazinecarbohydrazonohydrazide in a 2:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Nitric acid is a highly corrosive and strong oxidizing agent, while hydrazinecarbohydrazonohydrazide is known for its reactivity and potential use in synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) typically involves the reaction of hydrazinecarbohydrazonohydrazide with an excess of nitric acid. The reaction is carried out under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) undergoes various types of chemical reactions, including:
Oxidation: The nitric acid component can oxidize other substances, leading to the formation of nitrogen oxides and other by-products.
Reduction: The hydrazinecarbohydrazonohydrazide component can act as a reducing agent, participating in redox reactions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: May involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products of these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce nitrogen oxides, while reduction reactions may yield hydrazine derivatives.
科学研究应用
Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in various synthetic pathways, particularly in the synthesis of nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the study of nitrogen metabolism.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of explosives, propellants, and other industrial chemicals due to its reactive nature.
作用机制
The mechanism of action of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) involves its ability to participate in redox reactions. The nitric acid component acts as an oxidizing agent, while the hydrazinecarbohydrazonohydrazide component can act as a reducing agent. This dual functionality allows the compound to interact with various molecular targets and pathways, leading to diverse chemical transformations.
相似化合物的比较
Hydrazine: A simple nitrogen-containing compound with similar reducing properties.
Nitrous Acid: Another nitrogen-containing acid with oxidizing properties.
Hydrazinecarbohydrazide: A related compound with similar reactivity.
Uniqueness: Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) is unique due to its combination of oxidizing and reducing properties, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in both research and industrial applications.
属性
CAS 编号 |
60612-44-4 |
|---|---|
分子式 |
CH10N8O6 |
分子量 |
230.14 g/mol |
IUPAC 名称 |
nitric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.2HNO3/c2-5-1(6-3)7-4;2*2-1(3)4/h2-4H2,(H2,5,6,7);2*(H,2,3,4) |
InChI 键 |
KXMDKTAMYNKYSN-UHFFFAOYSA-N |
规范 SMILES |
C(=NN)(NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



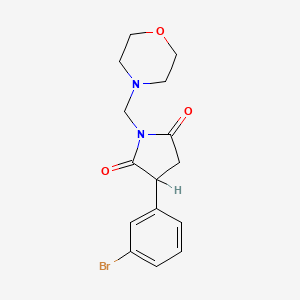
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


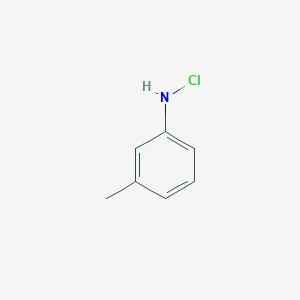
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
